![molecular formula C10HF7N2 B14012650 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile CAS No. 55852-24-9](/img/structure/B14012650.png)
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile is a fluorinated organic compound with the molecular formula C10HF7N2. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and a trifluoromethyl group, making it highly stable and reactive in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with malononitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of multiple fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine
It can be used in the design of new pharmaceuticals and as a probe in biochemical studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as high thermal stability and resistance to chemical degradation .
Mécanisme D'action
The mechanism by which [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile exerts its effects involves interactions with various molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to participate in specific chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound shares a similar fluorinated structure but differs in its functional groups.
2-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)acetonitrile: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile apart is its combination of fluorine atoms and a trifluoromethyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .
Propriétés
Numéro CAS |
55852-24-9 |
|---|---|
Formule moléculaire |
C10HF7N2 |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile |
InChI |
InChI=1S/C10HF7N2/c11-6-4(3(1-18)2-19)7(12)9(14)5(8(6)13)10(15,16)17/h3H |
Clé InChI |
IQOLPUUIUYCGTI-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
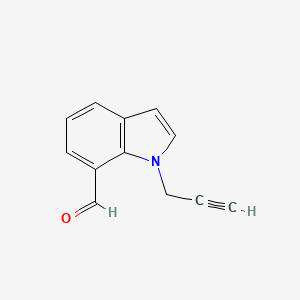
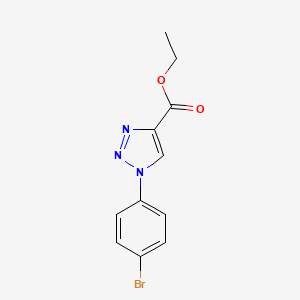
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
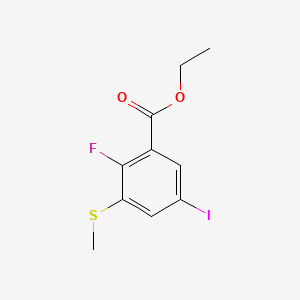
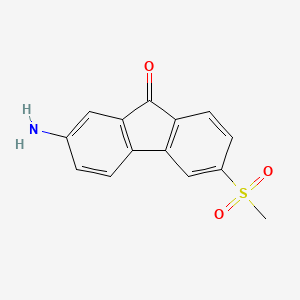
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
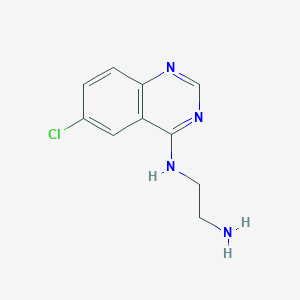
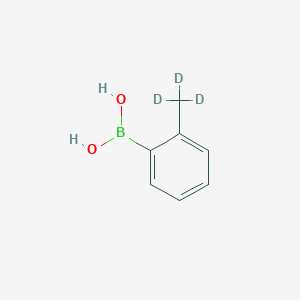

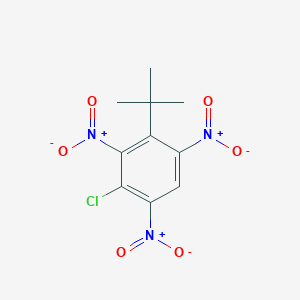
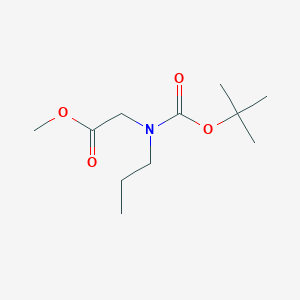
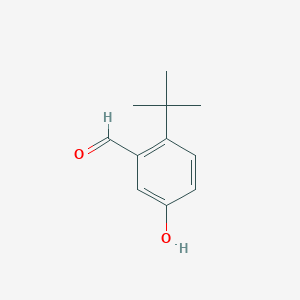
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
